SB 203580

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

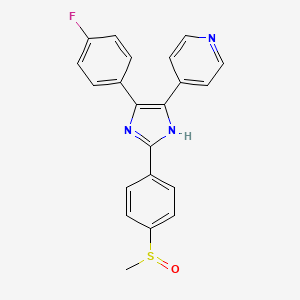

SB 203580 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, known for its role in cellular responses to stress and inflammation. Its chemical structure is defined as 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl) imidazole, with a molecular weight of 377.4 Da and a purity greater than 99% . The compound acts competitively with adenosine triphosphate (ATP) at the ATP-binding site of p38 MAPK, exhibiting a binding affinity characterized by an inhibition constant (Ki) of approximately 21 nM .

There is no current information available regarding a specific mechanism of action for this compound.

Due to the lack of specific data on this compound, it's important to handle it with caution assuming potential hazards. Here are some general considerations:

- Potential skin and eye irritant based on the presence of aromatic groups.

- The fluorine atom might contribute to mild toxicity.

- Standard laboratory safety protocols for handling unknown organic compounds should be followed.

Inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK):

The primary focus of scientific research on 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, also known as SB 203580, lies in its ability to inhibit p38 mitogen-activated protein kinase (p38 MAPK). p38 MAPK is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and stress responses. SB 203580 acts as a competitive and selective inhibitor of p38 MAPK, binding to the enzyme's active site and preventing its interaction with substrates. Studies have shown that SB 203580 is a potent inhibitor with an IC50 (half maximal inhibitory concentration) value in the nanomolar range [].

Applications in studying cellular processes:

Due to its inhibitory effect on p38 MAPK, SB 203580 has become a valuable tool for researchers investigating various cellular processes regulated by this pathway. For instance, scientists have used SB 203580 to study the role of p38 MAPK in inflammatory responses, cytokine production, and cell death []. Additionally, SB 203580 has been employed to elucidate the involvement of p38 MAPK in processes like cardiovascular remodeling, neurodegenerative diseases, and cancer development [].

SB 203580 primarily functions by inhibiting the phosphorylation activity of p38 MAPK, which is crucial for various signaling pathways involved in inflammation and stress responses. It has been shown to inhibit the activity of c-Raf, a downstream target in the p38 MAPK signaling cascade, with an IC50 value of 2 μM . Additionally, at higher concentrations, SB 203580 can also inhibit other enzymes such as cytochrome P450 and cyclooxygenase .

SB 203580 has demonstrated significant biological activity in various models. It effectively reduces the dual phosphorylation of p38 MAPK during myocardial ischemia, indicating its potential cardioprotective effects . In studies involving animal models, SB 203580 has been shown to alter resistance to chemotherapeutic agents like vincristine in resistant cancer cell lines . Moreover, it has been evaluated for its effects on allergic airway inflammation, where it did not significantly reduce eosinophilia but affected monocyte/macrophage populations in lung tissue .

The synthesis of SB 203580 involves several steps typical for pyridinyl imidazole compounds. Although specific synthetic routes are not detailed in the available literature, common methods include:

- Formation of the imidazole ring: This often involves cyclization reactions using appropriate precursors.

- Substitution reactions: The introduction of fluorine and methylsulfinyl groups can be achieved through electrophilic aromatic substitution or similar methods.

- Purification: Final products are typically purified using techniques such as recrystallization or chromatography to achieve high purity levels .

SB 203580 is primarily used in research settings to study the p38 MAPK signaling pathway and its implications in various diseases, including cancer and inflammatory conditions. Its ability to modulate cellular responses makes it valuable for:

- Investigating mechanisms of drug resistance in cancer therapy.

- Exploring therapeutic strategies for inflammatory diseases.

- Evaluating cardioprotective effects during ischemic events .

Studies have indicated that SB 203580 interacts selectively with p38 MAPK isoforms, particularly p38α and p38β. It does not significantly inhibit c-Jun N-terminal kinase (JNK), which allows researchers to delineate specific pathways influenced by p38 inhibition . Furthermore, investigations into its effects on myocardial ischemia suggest that complete inhibition of p38α is necessary for eliciting protective effects against infarction .

Several compounds exhibit structural or functional similarities to SB 203580. These include:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| SB 202190 | Pyridinyl imidazole | Inhibits p38 MAPK | Broad specificity across multiple kinases |

| Adezmapimod | Pyridinyl imidazole | Inhibits p38 MAPK | Designed for oral bioavailability |

| RWJ 64809 | Imidazole derivative | Inhibits p38 MAPK | Water-soluble variant |

| BIRB 796 | Imidazole derivative | Inhibits p38 MAPK | More potent against p38α |

SB 203580 is unique due to its selective inhibition profile and moderate potency compared to other inhibitors within the same class. Its specific action on the p38 MAPK pathway allows for targeted therapeutic strategies without broadly affecting other kinases involved in cellular signaling .

SB 203580, chemically designated as 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, is a heterocyclic organic compound with the molecular formula C₂₁H₁₆FN₃OS and a molecular weight of 377.43 g/mol . Its structure features an imidazole core substituted with fluorophenyl, methylsulfinylphenyl, and pyridyl groups (Figure 1). The compound exists as a racemic mixture due to the chiral center at the sulfinyl group, yielding two enantiomers: (R)- and (S)-SB 203580 .

Key Structural Features:

- Imidazole ring: Serves as the central scaffold.

- 4-Fluorophenyl group: Enhances binding affinity to kinase targets.

- 4-Methylsulfinylphenyl group: Contributes to solubility and stability.

- 4-Pyridyl group: Facilitates interactions with hydrophobic pockets in enzymes .

Table 1: Molecular Identity of SB 203580

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₁₆FN₃OS | |

| Molecular Weight | 377.43 g/mol | |

| SMILES | CS+C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(F)C=C4 | |

| InChI Key | CDMGBJANTYXAIV-UHFFFAOYSA-N |

Synthesis and Chemical Modifications

SB 203580 is synthesized via multistep organic reactions, primarily leveraging cross-coupling methodologies:

Synthetic Routes:

- Suzuki-Miyaura Coupling: A halogenated imidazole intermediate reacts with 2-chloropyridin-4-ylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form the pyridyl-substituted core .

- Hartwig-Buchwald Amination: Introduces the methylsulfinyl group via C–N bond formation between aryl halides and amines .

- Microwave-Assisted Synthesis: Accelerates reaction times (e.g., 30 minutes at 150°C) while maintaining yields >75% .

Notable Modifications:

- Hydrochloride Salt (SB 203580·HCl): Enhances water solubility (10.35 mg/mL in water) while retaining biological activity .

- Fluorine Substitution: The 4-fluorophenyl group optimizes target binding and metabolic stability .

Table 2: Key Synthetic Methods for SB 203580

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 150°C | 89% | |

| Hartwig-Buchwald | Pd(OAc)₂, NaOtBu, 100°C | 64–74% | |

| Microwave Synthesis | Xylenes, 180°C, 20 min | 76% |

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility:

- DMSO: Highly soluble (50 mg/mL) .

- Water: Limited solubility (0.1 mg/mL for free base; 10.35 mg/mL for hydrochloride salt) .

Stability:

- Thermal Stability: Decomposes above 200°C .

- Light Sensitivity: Degrades under prolonged UV exposure; stored at -20°C in desiccated conditions .

Crystallography:

- X-ray Diffraction: Reveals a planar imidazole ring with π-π stacking between the pyridyl and fluorophenyl groups .

- Binding Interactions: The methylsulfinyl group forms hydrogen bonds with VAL38 and LEU167 residues in p38α MAP kinase, while the fluorophenyl group engages in hydrophobic interactions .

Table 3: Physicochemical Profile of SB 203580

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 210–212°C | Differential Scanning Calorimetry | |

| LogP (Partition Coefficient) | 3.2 ± 0.1 | HPLC | |

| Crystal System | Monoclinic | X-ray Diffraction |

SB 203580 demonstrates significant variability in potency across different cell types and experimental systems, reflecting both target selectivity and cellular context dependencies. The compound exhibits its highest potency against recombinant p38α mitogen-activated protein kinase with an IC50 value of 38 nanomolar under standard adenosine triphosphate conditions [1]. This value closely aligns with published data for SAPK2a/p38, which shows an IC50 of 50 nanomolar [2] [3]. In contrast, the p38β isoform (SAPK2b/p38β2) demonstrates significantly reduced sensitivity with an IC50 of 500 nanomolar, indicating a ten-fold selectivity difference between the α and β isoforms [2] [3].

Intact cellular systems reveal more complex potency profiles due to factors including cellular uptake, protein binding, and competing endogenous adenosine triphosphate concentrations. HEK-293 intact cells show IC50 values of 48 nanomolar [4], while THP-1 monocytic cells stimulated with lipopolysaccharide demonstrate IC50 values ranging from 45 to 49 nanomolar for tumor necrosis factor inhibition [5]. Human whole blood assays reveal species-specific and cytokine-specific differences, with tumor necrosis factor inhibition requiring concentrations of 225 to 350 nanomolar, while interleukin-1β inhibition occurs at lower concentrations of 158 nanomolar [6] [5].

The compound exhibits pronounced species differences in whole blood systems. Rat whole blood requires substantially higher concentrations for equivalent inhibition, with IC50 values of 1691 nanomolar for tumor necrosis factor and 677 nanomolar for interleukin-1β inhibition [5]. Mouse splenocytes demonstrate high sensitivity with IC50 values below 0.01 micromolar, while human peripheral blood mononuclear cells show intermediate sensitivity at 0.0032 micromolar [6]. Porcine whole blood displays IC50 values ranging from 0.018 to 0.069 micromolar [6].

Cancer cell lines demonstrate variable sensitivity patterns. MDA-MB-231 breast cancer cells show relatively low sensitivity with an IC50 of 85.1 micromolar for cytotoxicity after 24-hour exposure [7]. In contrast, WEHI 274.3 monocytic cells demonstrate high sensitivity for interleukin-10 production inhibition with an IC50 of 0.1 micromolar [8]. Primary human T cell proliferation induced by interleukin-2 is inhibited with IC50 values of 3 to 5 micromolar [9] [10].

Notably, L929 cells demonstrate resistance to SB 203580-induced cytotoxicity, showing no significant effects even at concentrations of 30 micromolar during 18-hour exposures [11]. This selectivity between cytokine inhibition and cytotoxicity suggests distinct mechanistic pathways. Hepatoma Hepa 1c1c7 cells show activation of cytochrome P450 1A1 expression at concentrations ranging from 20 to 200 micromolar, indicating additional non-p38 mitogen-activated protein kinase targets at higher concentrations [12].

Plasma Protein Binding and Species-Specific Variations

Plasma protein binding studies reveal significant interspecies differences that influence both pharmacokinetic profiles and in vitro experimental outcomes. Human plasma demonstrates the highest binding affinity, with SB 203580 showing 96 to 97 percent protein binding [13] [14]. This extensive binding in human plasma contrasts markedly with other preclinical species, where protein binding ranges from 78 to 92 percent across rat, mouse, dog, and monkey plasma [13] [14].

The species differences in plasma protein binding appear primarily driven by molecular differences in serum albumin and α-1-acid glycoprotein, resulting in differential binding affinities [15]. These variations have practical implications for cross-species extrapolation and experimental design. The higher unbound fraction in non-human species may contribute to enhanced pharmacological activity in preclinical models compared to predicted human responses [13].

Plasma protein binding significantly influences in vitro experimental outcomes, particularly when comparing results from different experimental systems that incorporate plasma components [13]. The varying degrees of protein binding across species can lead to misinterpretation of potency data when translating findings between in vitro systems using different plasma sources. This phenomenon is particularly relevant for whole blood assays, where the free drug concentration available for target engagement differs substantially between species [13].

The stability profile of SB 203580 in plasma shows consistency across species, with the compound remaining stable in mouse, rat, dog, monkey, and human plasma over 24-hour incubation periods [13]. This stability indicates that plasma protein binding differences are not attributable to differential metabolic degradation but rather to intrinsic binding affinity variations.

Temperature and pH conditions can influence protein binding characteristics, though specific data for SB 203580 under varying conditions were not extensively documented in the available literature. The clinical relevance of these binding differences becomes apparent when considering that small changes in protein binding can result in significant alterations in free drug concentrations, particularly for highly bound compounds [16].

Bioavailability and Nonlinear Pharmacokinetics in Rodent Models

Rodent pharmacokinetic studies reveal complex absorption and elimination patterns that significantly impact experimental design and data interpretation. Both rat and mouse models demonstrate highly variable oral bioavailability ranging from 3 to 48 percent following solution administration [13] [8]. This variability contrasts sharply with non-rodent species, where dogs achieve 78 percent bioavailability and monkeys demonstrate 32 percent bioavailability [13].

The poor and variable bioavailability in rodents appears multifactorial, involving first-pass metabolism, efflux transport mechanisms, and potentially formulation-dependent factors [13]. Following oral solution administration in rats, secondary input peaks appear at later time points, suggesting enterohepatic circulation or delayed gastric emptying phenomena [17]. These secondary peaks complicate pharmacokinetic modeling and may contribute to the observed variability in bioavailability measurements.

Nonlinear elimination kinetics emerge as a critical consideration in rat studies at plasma concentrations exceeding 1000 nanograms per milliliter [13] [8]. This nonlinearity suggests saturation of clearance mechanisms, potentially involving hepatic metabolism or transport processes. The nonlinear behavior has important implications for dose-response relationships and extrapolation from pharmacokinetic to pharmacodynamic endpoints [13].

Clearance classification across all tested species falls within the moderate to high range, indicating efficient elimination mechanisms [13]. However, the specific clearance values vary substantially between species, with rats showing particularly rapid elimination compared to other rodent models. This enhanced clearance may contribute to the reduced bioavailability observed in this species [13].

The pharmacokinetic profile necessitates careful monitoring of systemic exposure in parallel with pharmacological endpoints during in vivo studies [13]. The interspecies differences in bioavailability and nonlinear elimination patterns highlight the importance of species selection for specific research objectives and the potential limitations of extrapolating findings across species boundaries.

Formulation approaches may influence bioavailability outcomes, though the available literature primarily focuses on solution formulations. The presence of apparent secondary input peaks suggests that modified release formulations or alternative delivery routes might improve both the magnitude and consistency of systemic exposure in rodent models [17].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Dates

2: Pan YX, Chen KF, Lin YX, Wu W, Zhou XM, Zhang XS, Zhang X, Shi JX. Intracisternal administration of SB203580, a p38 mitogen-activated protein kinase inhibitor, attenuates cerebral vasospasm via inhibition of tumor-necrosis factor-α. J Clin Neurosci. 2013 May;20(5):726-30. doi: 10.1016/j.jocn.2012.09.012. Epub 2013 Mar 27. PubMed PMID: 23540891.

3: Li H, Wang X, Chen T, Qu J. p38 inhibitor SB203580 sensitizes the resveratrol-induced apoptosis in human lung adenocarcinoma (A549) cells. J Biochem Mol Toxicol. 2012 Jul;26(7):251-7. doi: 10.1002/jbt.21413. Epub 2012 May 29. PubMed PMID: 22644961.

4: Zhang H, Chen GG, Zhang Z, Chun S, Leung BC, Lai PB. Induction of autophagy in hepatocellular carcinoma cells by SB203580 requires activation of AMPK and DAPK but not p38 MAPK. Apoptosis. 2012 Apr;17(4):325-34. doi: 10.1007/s10495-011-0685-y. PubMed PMID: 22170404.

5: Korashy HM, Anwar-Mohamed A, Soshilov AA, Denison MS, El-Kadi AO. The p38 MAPK inhibitor SB203580 induces cytochrome P450 1A1 gene expression in murine and human hepatoma cell lines through ligand-dependent aryl hydrocarbon receptor activation. Chem Res Toxicol. 2011 Sep 19;24(9):1540-8. doi: 10.1021/tx200141p. Epub 2011 Jul 27. PubMed PMID: 21732638; PubMed Central PMCID: PMC3263331.

6: Jin N, Wang Q, Zhang X, Jiang D, Cheng H, Zhu K. The selective p38 mitogen-activated protein kinase inhibitor, SB203580, improves renal disease in MRL/lpr mouse model of systemic lupus. Int Immunopharmacol. 2011 Sep;11(9):1319-26. doi: 10.1016/j.intimp.2011.04.015. Epub 2011 May 5. PubMed PMID: 21549858.

7: Li L, Qu N, Li DH, Wen WM, Huang WQ. Coronary microembolization induced myocardial contractile dysfunction and tumor necrosis factor-α mRNA expression partly inhibited by SB203580 through a p38 mitogen-activated protein kinase pathway. Chin Med J (Engl). 2011 Jan;124(1):100-5. PubMed PMID: 21362316.

8: Zhou WD, Yang HM, Wang Q, Su DY, Liu FA, Zhao M, Chen QH, Chen QX. SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model. Hum Reprod. 2010 Dec;25(12):3110-6. doi: 10.1093/humrep/deq287. Epub 2010 Oct 17. PubMed PMID: 20956267.

9: Su J, Cui X, Li Y, Mani H, Ferreyra GA, Danner RL, Hsu LL, Fitz Y, Eichacker PQ. SB203580, a p38 inhibitor, improved cardiac function but worsened lung injury and survival during Escherichia coli pneumonia in mice. J Trauma. 2010 Jun;68(6):1317-27. doi: 10.1097/TA.0b013e3181bb9cd3. PubMed PMID: 20068480; PubMed Central PMCID: PMC3389753.

10: Kumphune S, Bassi R, Jacquet S, Sicard P, Clark JE, Verma S, Avkiran M, O'Keefe SJ, Marber MS. A chemical genetic approach reveals that p38alpha MAPK activation by diphosphorylation aggravates myocardial infarction and is prevented by the direct binding of SB203580. J Biol Chem. 2010 Jan 29;285(5):2968-75. doi: 10.1074/jbc.M109.079228. Epub 2009 Dec 7. PubMed PMID: 19996096; PubMed Central PMCID: PMC2823430.

11: Henklova P, Vrzal R, Papouskova B, Bednar P, Jancova P, Anzenbacherova E, Ulrichova J, Maurel P, Pavek P, Dvorak Z. SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. Eur J Pharmacol. 2008 Sep 28;593(1-3):16-23. doi: 10.1016/j.ejphar.2008.07.007. Epub 2008 Jul 10. PubMed PMID: 18655782.

12: Stirling DP, Liu J, Plunet W, Steeves JD, Tetzlaff W. SB203580, a p38 mitogen-activated protein kinase inhibitor, fails to improve functional outcome following a moderate spinal cord injury in rat. Neuroscience. 2008 Jul 31;155(1):128-37. doi: 10.1016/j.neuroscience.2008.05.007. Epub 2008 May 17. PubMed PMID: 18562123.

13: Ogata T. Egr-1 mRNA induction by medium flow involves mRNA stabilization and is enhanced by the p38 inhibitor SB203580 in osteoblast-like cells. Acta Physiol (Oxf). 2008 Nov;194(3):177-88. doi: 10.1111/j.1748-1716.2008.01873.x. Epub 2008 Jun 28. PubMed PMID: 18485123.

14: Honndorf VS, Coudevylle N, Laufer S, Becker S, Griesinger C. Dynamics in the p38alpha MAP kinase-SB203580 complex observed by liquid-state NMR spectroscopy. Angew Chem Int Ed Engl. 2008;47(19):3548-51. doi: 10.1002/anie.200705614. PubMed PMID: 18389508.

15: Muniyappa H, Das KC. Activation of c-Jun N-terminal kinase (JNK) by widely used specific p38 MAPK inhibitors SB202190 and SB203580: a MLK-3-MKK7-dependent mechanism. Cell Signal. 2008 Apr;20(4):675-83. doi: 10.1016/j.cellsig.2007.12.003. Epub 2007 Dec 8. PubMed PMID: 18222647; PubMed Central PMCID: PMC2423944.

16: Takahashi A, Mikami M, Yang J. p38 mitogen-activated protein kinase independent SB203580 block of H2O2-induced increase in GABAergic mIPSC amplitude. Neuroreport. 2007 Jul 2;18(10):963-7. PubMed PMID: 17558278; PubMed Central PMCID: PMC2040511.

17: Hamanoue M, Sato K, Takamatsu K. Inhibition of p38 mitogen-activated protein kinase-induced apoptosis in cultured mature oligodendrocytes using SB202190 and SB203580. Neurochem Int. 2007 Jul;51(1):16-24. Epub 2007 Mar 21. PubMed PMID: 17459526.

18: Park JS, Jung SH, Seo H, Kim HS. SB203580 enhances interleukin-1 receptor antagonist gene expression in IFN-gamma-stimulated BV2 microglial cells through a composite nuclear factor-kappaB/PU.1 binding site. Neurosci Lett. 2007 Apr 12;416(2):169-74. Epub 2007 Feb 7. PubMed PMID: 17316994.

19: Wu HE, Sun HS, Cheng CW, Tseng LF. p38 mitogen-activated protein kinase inhibitor SB203580 reverses the antianalgesia induced by dextro-morphine or morphine in the mouse spinal cord. Eur J Pharmacol. 2006 Nov 21;550(1-3):91-4. Epub 2006 Sep 8. PubMed PMID: 17026985; PubMed Central PMCID: PMC1850335.

20: Lim SJ, Lee YJ, Lee E. p38MAPK inhibitor SB203580 sensitizes human SNU-C4 colon cancer cells to exisulind-induced apoptosis. Oncol Rep. 2006 Nov;16(5):1131-5. PubMed PMID: 17016604.